molecular formula C8H16BrNO2 B12528904 2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide CAS No. 828272-21-5

2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide

Cat. No.: B12528904
CAS No.: 828272-21-5
M. Wt: 238.12 g/mol
InChI Key: HYGYHNGFHNGPQK-UHFFFAOYSA-N
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Description

2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide is a chemical compound with a complex structure that includes an oxazine ring and a hydrobromide salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide typically involves the reaction of 2-methylpropan-2-ol with an appropriate oxazine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The hydrobromide salt is then formed by reacting the oxazine compound with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler compounds.

    Substitution: The oxazine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxazine derivatives.

Scientific Research Applications

2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes and receptors, leading to various biological effects. The hydrobromide salt enhances its solubility and stability, facilitating its use in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2,3-bis[(2-methylpropan-2-yl)oxy]propoxy]-2-methylpropane
  • 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanol

Uniqueness

2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide is unique due to its specific oxazine ring structure and the presence of the hydrobromide salt. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

828272-21-5

Molecular Formula

C8H16BrNO2

Molecular Weight

238.12 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide

InChI

InChI=1S/C8H15NO2.BrH/c1-8(2,3)11-7-9-5-4-6-10-7;/h4-6H2,1-3H3;1H

InChI Key

HYGYHNGFHNGPQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NCCCO1.Br

Origin of Product

United States

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